N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide
Description
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-28-21-11-12-22-20(16-26-23(22)15-21)13-14-25-24(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16,26H,13-14H2,1H3,(H,25,27) |
InChI Key |
CLCODYSVQQMRMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Biphenyl-4-Carboxylic Acid Derivatives
Biphenyl-4-carboxylic acid serves as the acyl component in the final amide coupling. The most efficient route involves Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and phenylboronic acid. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80°C achieves >85% yield. Alternative methods include Ullmann coupling or direct oxidation of 4-phenylbenzaldehyde, though these are less efficient (60–70% yield).
Key reaction parameters :
Functionalization of 6-Methoxyindole at the 3-Position
The 3-(2-aminoethyl)-6-methoxyindole fragment is synthesized via Fischer indole synthesis or alkylation .
Fischer Indole Synthesis
Condensation of 4-methoxyphenylhydrazine with 3-aminopentane-2,4-dione under acidic conditions (HCl/HOAc) yields 6-methoxyindole. Subsequent Mannich reaction with formaldehyde and ethylamine introduces the ethylamine side chain at C3.
Typical conditions :
Direct Alkylation of Indole
6-Methoxyindole reacts with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as a base. This method achieves moderate yields (55–60%) due to competing N1-alkylation.
Optimization insight :
-
Solvent: DMF > DMSO (reduces byproducts)
-
Temperature: 60°C, 8 h
-
Protecting groups: Boc protection of the amine improves regioselectivity (C3:N1 = 4:1).
Amide Bond Formation Strategies
Carboxylic Acid Activation
Biphenyl-4-carboxylic acid is activated as an acid chloride (SOCl₂, 70°C, 3 h) or via coupling reagents (HATU, EDCl/HOBt). Acid chloride formation is preferred for scalability, while HATU offers higher purity for small-scale syntheses.
Comparative data :
| Activation Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂ | THF | 88 | 95 |
| HATU | DIPEA, DMF | DMF | 92 | 98 |
| EDCl/HOBt | DIPEA, CH₂Cl₂ | CH₂Cl₂ | 85 | 93 |
Coupling with 3-(2-Aminoethyl)-6-Methoxyindole
The activated acid reacts with the amine in anhydrous DMF or THF. Schotten-Baumann conditions (aqueous NaOH, 0°C) are effective for acid chlorides, while HATU-mediated couplings require inert atmospheres.
Representative procedure :
-
Dissolve biphenyl-4-carbonyl chloride (1.0 equiv) in THF.
-
Add dropwise to a solution of 3-(2-aminoethyl)-6-methoxyindole (1.1 equiv) and DIPEA (3.0 equiv) in THF at 0°C.
-
Stir at room temperature for 12 h.
-
Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 3:1).
Yield : 78–85% (acid chloride method), 82–90% (HATU).
Optimization Challenges and Solutions
Regioselectivity in Indole Alkylation
Competing N1-alkylation reduces yields in direct alkylation. Strategies to improve C3 selectivity:
Purification of Hydrophobic Intermediates
The final compound’s hydrophobicity complicates purification. Countercurrent chromatography (hexane/EtOAc/MeOH/H₂O) or recrystallization (MeOH/H₂O) achieves >98% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Mechanisms of Action
Research indicates that N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide exhibits potent anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : The compound has shown effectiveness against multiple cancer cell lines, demonstrating significant cytotoxicity. For example, studies have reported IC50 values indicating strong growth inhibition in human cancer cells, including breast and colon cancer lines .
- Induction of Apoptosis : The compound's ability to induce programmed cell death in cancer cells has been highlighted in several studies. This apoptotic effect is crucial for its anticancer efficacy .
Case Studies
- Breast Cancer : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of MCF-7 breast cancer cells, with IC50 values around 12 μM .
- Colon Cancer : The compound has also been evaluated against HCT116 colon cancer cells, showing comparable potency to standard chemotherapeutic agents .
Neuroprotective Effects
Mechanisms of Neuroprotection
The neuroprotective potential of this compound is attributed to its ability to inhibit tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. By preventing tau protein misfolding and aggregation, the compound may help mitigate neurodegeneration .
Research Findings
Studies focusing on tau aggregation have shown that this compound can significantly reduce tau-induced toxicity in neuronal cells, suggesting its potential as a therapeutic agent for Alzheimer's disease and other tauopathies .
Other Pharmacological Activities
In addition to its anticancer and neuroprotective properties, this compound has been investigated for various other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to fully characterize these effects .
- Anti-inflammatory Effects : Some research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to biological effects . The biphenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide and its analogs:
Structural and Functional Analysis:
Substituent Effects on Activity: The 6-methoxyindole group in the target compound differentiates it from analogs like (unsubstituted indole) and (methoxybenzamide). Methoxy groups often improve metabolic stability and binding affinity in aromatic systems . Biphenyl vs. Benzamide: The biphenyl-4-carboxamide core (target compound, ) is associated with enzyme inhibition (e.g., trypanosomal 14DM in VNF ), whereas benzamide derivatives () may lack analogous target engagement.
Biological Activity: Antifungal Potential: Sulfonamide-containing biphenyl carboxamides (e.g., Compound 3 ) exhibit fungistatic effects against Candida spp. The absence of a sulfonamide group in the target compound suggests divergent mechanisms, though the methoxyindole moiety may compensate via hydrophobic interactions. Antiparasitic Activity: VNF demonstrates high potency against trypanosomes, attributed to its chloro and imidazole substituents. The target compound’s methoxyindole group may offer selectivity for other parasitic enzymes.
The N-methyl carboxamide in reduces hydrogen-bonding capacity, possibly diminishing target affinity relative to the unmethylated target compound.
Research Findings and Implications
- Antifungal SAR : Sulfonamide-linked biphenyl carboxamides () highlight the importance of polar groups (e.g., sulfamoyl) for antifungal activity. The target compound’s methoxy group may enhance membrane penetration but could reduce solubility, necessitating formulation optimization.
- Cytotoxicity: VNF’s low cytotoxicity suggests that biphenyl carboxamides are promising scaffolds for long-term therapies. The target compound’s indole moiety, common in endogenous molecules, may further improve safety profiles.
- Synthetic Accessibility : The ethyl linkage in the target compound is synthetically straightforward compared to the hydroxyethoxy chain in , enabling scalable production.
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of approximately 412.61 g/mol. Its structure features an indole moiety, which is known for various biological activities, including anticancer properties.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Inhibition of Tau Aggregation : This compound has been identified as a potential inhibitor of Tau aggregation, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. The inhibition of Tau aggregation can mitigate neurotoxicity associated with these diseases .
- Anticancer Activity : Similar compounds have shown promising anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| Tau aggregation inhibition | Not specified | Neurodegenerative models | |
| Anticancer | 20 nM | MCF-7 (breast cancer) | |
| Antioxidant | Not specified | Various cell lines |
Case Studies and Research Findings
- Neuroprotective Effects : In studies focusing on neurodegenerative diseases, compounds similar to this compound have demonstrated significant neuroprotective effects by reducing Tau-induced toxicity in neuronal cells. This suggests potential applications in treating Alzheimer's disease .
- Anticancer Studies : A study evaluating the anticancer properties reported that related compounds induced apoptosis in various cancer cell lines, including MCF-7 and A549. The observed IC50 values ranged from 0.69 to 22 µM, indicating strong cytotoxic effects against these cancer types .
- Mechanistic Insights : Further investigations revealed that the compound may interfere with tubulin polymerization, a critical process for cell division and survival in cancer cells. This interference can lead to cell cycle arrest and subsequent apoptosis .
Q & A
Q. What synthetic routes are recommended for preparing N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the indole and biphenyl moieties. Key steps include:
- Indole Substitution: Introduce the methoxy group at the 6-position of 1H-indole via Friedel-Crafts alkylation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
- Biphenyl Carboxamide Formation: Couple the biphenyl-4-carboxylic acid with ethylenediamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Final Assembly: Link the indole and biphenyl units via a nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole Methoxylation | NaH, CH₃I, DMF, 0°C → RT, 12h | 65 | |
| Biphenyl Activation | EDC, HOBt, DCM, RT, 24h | 78 | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8h | 55 |
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Confirm regiochemistry of the indole (e.g., C3 substitution) and biphenyl coupling. Key signals include:
- HRMS: Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₃N₂O₂: 383.1756; observed: 383.1758) .
- FTIR: Detect amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Anticancer Activity: Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays with IC₅₀ determination .
- Antimicrobial Testing: Assess bacterial/fungal inhibition via agar diffusion (e.g., E. coli, C. albicans) at concentrations 1–100 µM .
- Cytotoxicity Controls: Include normal cell lines (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or biphenyl groups (e.g., nitro, methyl).
- Biological Assays: Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational Docking: Map interactions with target proteins (e.g., Bcl-2 for anticancer activity) using AutoDock Vina .
Q. Table 2: Example SAR Data
| Analog Modification | IC₅₀ (µM, MCF-7) | Target Binding Affinity (kcal/mol) |
|---|---|---|
| 6-Methoxy (Parent) | 12.5 | -8.2 |
| 6-Ethoxy | 18.7 | -7.6 |
| Biphenyl-4-NO₂ | 5.3 | -9.1 |
Q. How to address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Solubility Adjustments: Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to mitigate aggregation .
- Orthogonal Validation: Confirm activity via alternate assays (e.g., apoptosis flow cytometry vs. MTT) .
Q. What computational approaches elucidate the mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., Bcl-2) over 100 ns to identify stable binding conformations .
- QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity data .
- Free Energy Perturbation (FEP): Quantify binding energy changes for analogs .
Q. How to optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- HPLC-UV/HRMS: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (MeCN/H₂O + 0.1% formic acid). Retention time: ~8.2 min .
- Sample Preparation: Extract plasma samples via protein precipitation (acetonitrile, 1:3 v/v) .
- Validation: Ensure linearity (R² >0.99), LOD ≤10 ng/mL, and recovery ≥85% .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
